1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a chemical compound used in scientific research . It is known by the registry number ZINC000008856169 . This compound is available from several suppliers, including TimTec, LLC, Otava, Ltd., ChemDiv, Inc., Life Chemicals Inc .
Scientific Research Applications
Crystal Structure and Computational Studies
Crystal Structure Studies, Hirshfeld Surface Analysis, and DFT Calculations : Research involving piperazine derivatives includes the synthesis and crystal structure analysis of novel compounds. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures using single crystal X-ray diffraction studies. The study also involved computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic nature, highlighting the importance of crystallography and computational chemistry in understanding the molecular behavior of piperazine derivatives K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath (2017).
Pharmacology and Drug Development
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These antagonists are crucial for therapeutic applications, illustrating the role of piperazine derivatives in targeting specific receptors T. Borrmann, Sonja Hinz, D. Bertarelli, Wenjin Li, N. Florin, Anja B Scheiff, C. Müller (2009).
5-HT7 Receptor Antagonists : Another study by Yoon et al. (2008) focused on the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, showing the diversity in pharmacological applications of these compounds. The study highlights the potential of piperazine derivatives in modulating serotonin receptors, which could be beneficial for treating various neurological and psychiatric disorders Juhee Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo (2008).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties : Piperazine derivatives have been studied for their antimicrobial and antioxidant properties. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of piperazine compounds in combating microbial infections H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas (2007).
Receptor Binding Studies
Melanocortin Receptor Ligands : Mutulis et al. (2004) synthesized piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist, demonstrating the utility of piperazine derivatives in developing receptor-specific ligands. This research underscores the importance of piperazine compounds in designing drugs targeting specific receptors involved in various physiological processes F. Mutulis, Sviatlana Yahorava, I. Mutule, Aleh Yahorau, E. Liepinsh, Sergei Kopantshuk, S. Veiksina, K. Tārs, S. Belyakov, A. Mishnev, A. Rinken, J. Wikberg (2004).
Mechanism of Action
Target of Action
The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
The mode of action of piperazine derivatives can vary greatly depending on their specific structure and functional groups. Some piperazine derivatives act by interacting with specific receptors or enzymes in the body, leading to changes in cellular function
Biochemical Pathways
Piperazine derivatives can affect various biochemical pathways depending on their specific targets and mode of action
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-3-29-22-13-14-24(20-10-6-5-9-19(20)22)31(27,28)26-17-15-25(16-18-26)21-11-7-8-12-23(21)30-4-2/h5-14H,3-4,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZKPLPZPAIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.